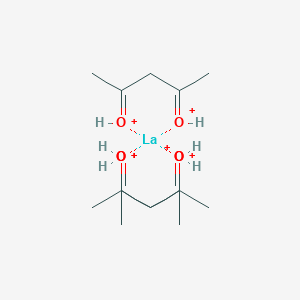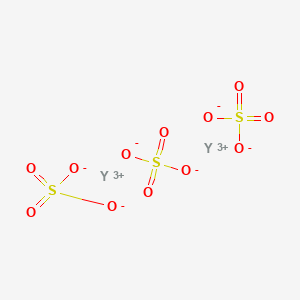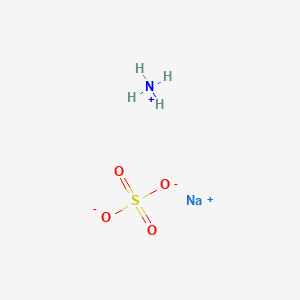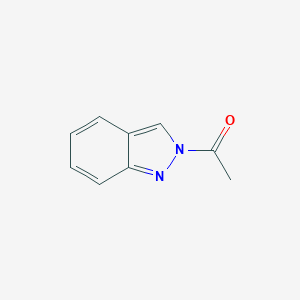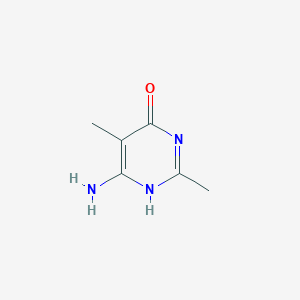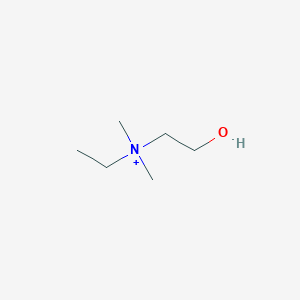
Medosulepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Medosulepine is a drug that belongs to the class of noradrenergic reuptake inhibitors. It is a potent and selective inhibitor of norepinephrine reuptake, which makes it an effective antidepressant. Medosulepine was first synthesized in the 1970s and has since been studied for its potential therapeutic applications.
Wirkmechanismus
Medosulepine works by inhibiting the reuptake of norepinephrine, which leads to an increase in the concentration of norepinephrine in the synaptic cleft. This increase in norepinephrine concentration leads to an increase in the activation of noradrenergic receptors, which results in an improvement in mood and a reduction in anxiety.
Biochemische Und Physiologische Effekte
Medosulepine has been found to have a number of biochemical and physiological effects. It has been shown to increase the concentration of norepinephrine in the brain, which leads to an increase in the activation of noradrenergic receptors. It has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
Medosulepine has a number of advantages for lab experiments. It is a potent and selective inhibitor of norepinephrine reuptake, which makes it a useful tool for studying the role of norepinephrine in various physiological and pathological processes. However, medosulepine has a short half-life, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are a number of future directions for research on medosulepine. One area of research is the development of new and more effective noradrenergic reuptake inhibitors. Another area of research is the study of the role of norepinephrine in various physiological and pathological processes. Finally, there is a need for further research on the potential therapeutic applications of medosulepine in various psychiatric and neurological disorders.
Synthesemethoden
The synthesis of medosulepine involves the reaction of 2-chloroethylamine hydrochloride with 2-methoxy-5-nitrobenzaldehyde in the presence of sodium methoxide. This reaction leads to the formation of 2-(2-methoxy-5-nitrobenzylamino) ethyl chloride, which is then reacted with 2-methoxyphenylacetonitrile in the presence of sodium hydride to produce medosulepine.
Wissenschaftliche Forschungsanwendungen
Medosulepine has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of depression, anxiety disorders, and post-traumatic stress disorder. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder and schizophrenia.
Eigenschaften
CAS-Nummer |
13448-33-4 |
|---|---|
Produktname |
Medosulepine |
Molekularformel |
C20H23NS |
Molekulargewicht |
309.5 g/mol |
IUPAC-Name |
(3E)-N,N-dimethyl-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine |
InChI |
InChI=1S/C20H23NS/c1-15-10-11-20-19(13-15)18(9-6-12-21(2)3)17-8-5-4-7-16(17)14-22-20/h4-5,7-11,13H,6,12,14H2,1-3H3/b18-9+ |
InChI-Schlüssel |
XWRKGMIKFODBDS-GIJQJNRQSA-N |
Isomerische SMILES |
CC1=CC\2=C(C=C1)SCC3=CC=CC=C3/C2=C\CCN(C)C |
SMILES |
CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=CCCN(C)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=CCCN(C)C |
Synonyme |
medosulepine medosulepine hydrochloride medosulepine hydrochloride, (E)-isomer medosulepine hydrochloride, (Z)-isomer medosulepine, (E)-isomer medosulepine, (Z)-isomer methiadene methyldosulepin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



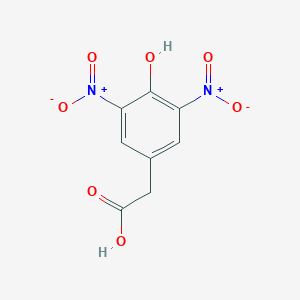
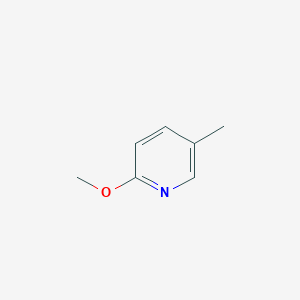

![7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B82229.png)
